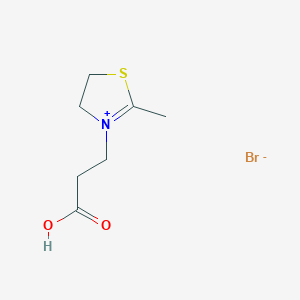
3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide
Descripción general
Descripción
3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide, also known as MTT, is a yellow tetrazolium salt commonly used in biochemical and cell biology research. It is widely used as a colorimetric assay reagent to measure cell viability, proliferation, and cytotoxicity. MTT has become a popular choice for researchers due to its low cost, ease of use, and reliable results.
Mecanismo De Acción
3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide is a tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the sample. The purple formazan product can be quantified using a spectrophotometer, allowing researchers to measure cell viability and proliferation.
Biochemical and Physiological Effects:
3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide has been shown to have minimal effects on cellular metabolism, making it an ideal reagent for measuring cell viability and proliferation. It is non-toxic to cells and does not interfere with cellular processes. However, it is important to note that 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide can be affected by environmental factors such as pH and temperature, which can impact the accuracy of the results.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide has several advantages for lab experiments. It is a low-cost reagent that is readily available and easy to use. It provides reliable and reproducible results, making it a popular choice for researchers. However, there are limitations to using 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide. It is only able to measure cell viability and proliferation and cannot provide information on other cellular processes. Additionally, 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide can be affected by environmental factors, which can impact the accuracy of the results.
Direcciones Futuras
There are several future directions for the use of 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide in scientific research. One area of focus is the development of new assays using 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide to measure other cellular processes such as apoptosis and autophagy. Another area of focus is the development of new tetrazolium salts with improved sensitivity and specificity. Additionally, there is potential for the use of 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide in clinical applications such as cancer diagnosis and treatment monitoring.
Aplicaciones Científicas De Investigación
3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide has a wide range of applications in scientific research. It is commonly used in cell biology and biochemistry to assess cell viability and proliferation. 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide is used to evaluate the efficacy of drugs, chemicals, and other compounds on cell growth and survival. It is also used to measure the cytotoxicity of compounds on cells.
Propiedades
IUPAC Name |
3-(2-methyl-4,5-dihydro-1,3-thiazol-3-ium-3-yl)propanoic acid;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S.BrH/c1-6-8(4-5-11-6)3-2-7(9)10;/h2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZSHMAOFCPRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](CCS1)CCC(=O)O.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-4,5-dihydro-1,3-thiazol-3-ium-3-yl)propanoic acid;bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[1-buten-3-yne-1,4-diylbis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3831318.png)







![5,6-dichloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B3831372.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B3831385.png)


